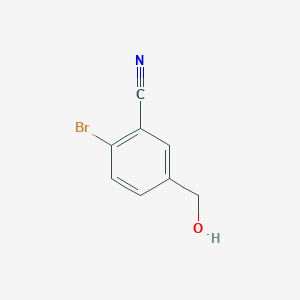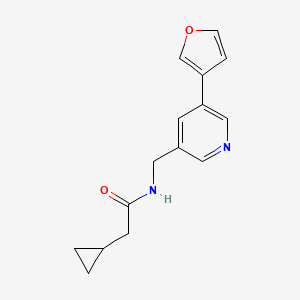
2-Bromo-5-(hydroxymethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(hydroxymethyl)benzonitrile is a chemical compound with the CAS Number: 1261609-83-9 . It has a molecular weight of 212.05 and its IUPAC name is 2-bromo-5-(hydroxymethyl)benzonitrile . The compound is stored in a dry, sealed environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-(hydroxymethyl)benzonitrile is 1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-5-(hydroxymethyl)benzonitrile is a solid under normal conditions . The compound’s molecular weight is 212.05 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“2-Bromo-5-(hydroxymethyl)benzonitrile” is a chemical compound used in organic synthesis . It’s a building block that can be used to create more complex molecules in chemical reactions .
Precursor for TADF Dyes in OLED Applications
A similar compound, “2-Bromo-5-fluorobenzonitrile”, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications . Although not the exact compound you asked about, it’s possible that “2-Bromo-5-(hydroxymethyl)benzonitrile” could have similar applications.
APIs in Antitumor and Anti-inflammatory Applications
Again, “2-Bromo-5-fluorobenzonitrile” has been used in the synthesis of Active Pharmaceutical Ingredients (APIs) in antitumor and anti-inflammatory applications . This suggests that “2-Bromo-5-(hydroxymethyl)benzonitrile” might also be used in similar pharmaceutical applications.
Safety and Hazards
Wirkmechanismus
Target of Action
Benzonitrile derivatives are known to interact with various biological targets, depending on their specific functional groups and structural features .
Mode of Action
It’s known that benzonitrile derivatives can undergo various chemical reactions due to the presence of the nitrile group and other substituents . The bromomethyl group in the compound can act as a good leaving group, facilitating nucleophilic substitution reactions .
Biochemical Pathways
Benzonitrile derivatives are often involved in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Pharmacokinetics
The compound’s molecular weight (21205 g/mol) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The compound’s potential to participate in various chemical reactions suggests that it could have diverse effects depending on the context .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(hydroxymethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be affected by the pH, temperature, and presence of other substances in its environment .
Eigenschaften
IUPAC Name |
2-bromo-5-(hydroxymethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKIDJKOPKESAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(hydroxymethyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2845140.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2845145.png)




![N-(2,6-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2845156.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2845157.png)